molecular formula C19H24N2O2S2 B2577649 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide CAS No. 2034571-70-3

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide

Cat. No.: B2577649
CAS No.: 2034571-70-3
M. Wt: 376.53
InChI Key: IIAIAXQRPTWVGX-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure consisting of four carbon atoms and one oxygen atom . It also contains a thiomorpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The molecule also has a phenylthio group and a propanamide group .

Scientific Research Applications

Antioxidant and Anticancer Activity

A study on a series of derivatives related to the chemical structure of interest demonstrated significant antioxidant and anticancer activities. These compounds, exhibiting various moieties including furan, were synthesized and their molecular structures confirmed through spectroscopy and mass spectrometry. They showed superior antioxidant activity compared to ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).

Chemical Synthesis Advancements

Research has been conducted on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through aza-Piancatelli rearrangement/Michael reaction using furan-2-yl(phenyl)methanol derivatives. This method features good yields, high selectivity, and low catalyst loading, offering a valuable approach to generating structurally diverse compounds (Reddy et al., 2012).

Novel Synthesis Routes

Innovative synthesis routes have been explored for creating furan-based derivatives, including N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide. These methods involve directed lithiation and palladium-catalyzed coupling, enabling the functionalization of furans and opening new avenues for the synthesis of complex organic molecules (Ennis & Gilchrist, 1990).

Biological Evaluation of Derivatives

The synthesis and biological evaluation of furan-2-ylmethylene thiazolidinediones as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ) highlight the therapeutic potential of furan-based compounds in treating inflammatory and autoimmune diseases. These studies emphasize the importance of specific functional groups in achieving selectivity and potency against target enzymes, demonstrating the chemical's relevance in drug discovery (Pomel et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through laboratory testing and are not something that can be predicted from the molecular structure alone .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c22-19(8-12-25-16-5-2-1-3-6-16)20-15-17(18-7-4-11-23-18)21-9-13-24-14-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAIAXQRPTWVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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